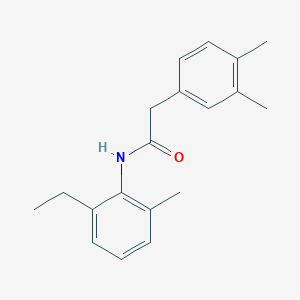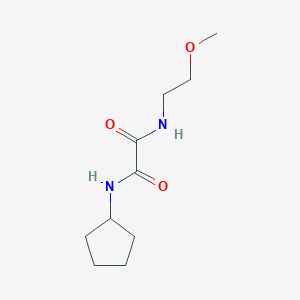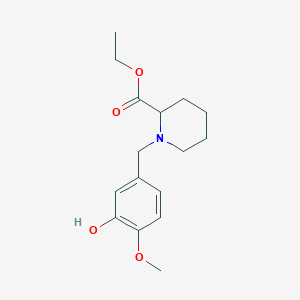![molecular formula C17H18O4 B5232966 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Dicoumarol, is a natural compound that belongs to the coumarin family. It was first isolated from spoiled sweet clover hay in the 1940s and has since been used in various scientific research studies. Dicoumarol has been proven to have numerous biochemical and physiological effects, making it a valuable compound in the field of scientific research.
Mecanismo De Acción
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one works by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This leads to a decrease in the production of clotting factors, resulting in an anticoagulant effect. Additionally, dicoumarol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has numerous biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have antioxidant and neuroprotective effects, making it a valuable compound in the field of scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a well-studied compound, with a known mechanism of action and numerous biochemical and physiological effects. Additionally, it is readily available and relatively inexpensive. However, there are also limitations to the use of dicoumarol in lab experiments. It has a narrow therapeutic window, which can make dosing difficult. Additionally, it has been shown to have potential side effects, such as bleeding and liver toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of dicoumarol. One potential area of research is the development of new anticoagulant drugs based on the structure of dicoumarol. Additionally, further research is needed to fully understand the anti-cancer properties of dicoumarol and its potential use in cancer treatment. Finally, there is a need for more research into the potential side effects of dicoumarol and how they can be mitigated in lab experiments.
Métodos De Síntesis
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be synthesized through several methods, including the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with cyclohexanone in the presence of a base. The synthesis of dicoumarol is a complex process that requires careful attention to detail and precise conditions.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This makes it a valuable tool in the treatment and prevention of thrombosis and embolism. Additionally, dicoumarol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSTSUTKCQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)